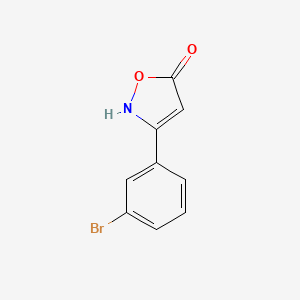

3-(3-Bromophenyl)-1,2-oxazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMHJWVBGICUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=O)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Bromophenyl)-1,2-oxazol-5-ol: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-(3-Bromophenyl)-1,2-oxazol-5-ol, with a primary focus on its structure, physicochemical properties, and potential relevance in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide consolidates computed data and draws parallels from closely related analogues to offer a predictive but thorough analysis.

Chemical Structure and Nomenclature

The compound is systematically named 5-(3-Bromophenyl)isoxazol-3-ol . It is crucial to note that this compound exists in a tautomeric equilibrium with 5-(3-bromophenyl)-1,2-oxazol-3-one . This tautomerism is a characteristic feature of hydroxyisoxazoles and can influence the molecule's reactivity and biological interactions. For the purpose of clarity, this guide will primarily refer to the compound as 5-(3-Bromophenyl)isoxazol-3-ol, while acknowledging its tautomeric nature.

Molecular Formula: C₉H₆BrNO₂

Canonical SMILES: C1=CC(=CC(=C1)Br)C2=CC(=O)NO2

InChI Key: MRWUKXXQCLVGJP-UHFFFAOYSA-N

The structure consists of a central isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. A 3-bromophenyl group is attached at the 5-position of the isoxazole ring, and a hydroxyl group is at the 3-position.

Physicochemical Properties

Quantitative data for 5-(3-Bromophenyl)isoxazol-3-ol is primarily based on computational predictions available from public chemical databases. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 240.05 g/mol | PubChem CID: 57438414[1] |

| XLogP3 | 2.1 | PubChem CID: 57438414[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 57438414[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 57438414[1] |

| Rotatable Bond Count | 1 | PubChem CID: 57438414[1] |

| Exact Mass | 238.95819 g/mol | PubChem CID: 57438414[1] |

| Monoisotopic Mass | 238.95819 g/mol | PubChem CID: 57438414[1] |

| Topological Polar Surface Area | 55.4 Ų | PubChem CID: 57438414[1] |

| Heavy Atom Count | 13 | PubChem CID: 57438414[1] |

| Complexity | 252 | PubChem CID: 57438414[1] |

Tautomerism in Hydroxyisoxazoles

The tautomeric equilibrium between the hydroxyl (-OH) form (isoxazol-3-ol) and the keto (=O) form (isoxazol-3-one) is a critical aspect of this molecule's chemistry. The predominant tautomer can depend on the solvent, pH, and solid-state packing forces. This equilibrium can be investigated using spectroscopic methods like NMR.

Caption: Tautomeric equilibrium of the title compound.

Synthesis Strategies

A plausible synthetic route would involve the reaction of 3-bromobenzaldehyde with hydroxylamine to form an aldoxime. This aldoxime can then be oxidized in situ to the corresponding nitrile oxide, which subsequently undergoes a cycloaddition with an appropriate alkyne.

References

Technical Guide: Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and well-documented synthetic route to 3-(3-Bromophenyl)-1,2-oxazol-5-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on established chemical transformations, ensuring reproducibility and scalability.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a cyclization reaction of a β-ketoester with hydroxylamine. This method is a common and reliable approach for the formation of the isoxazol-5-ol ring system. The key intermediate for this synthesis is ethyl 3-(3-bromophenyl)-3-oxopropanoate, which is commercially available.

The overall reaction involves the condensation of ethyl 3-(3-bromophenyl)-3-oxopropanoate with hydroxylamine hydrochloride. The reaction proceeds in the presence of a base to neutralize the hydrochloride and facilitate the nucleophilic attack of the hydroxylamine on the keto and ester carbonyl groups of the β-ketoester, followed by intramolecular cyclization and dehydration to yield the desired product.

Figure 1: Proposed synthetic pathway for this compound.

Physicochemical Data of Key Compounds

The following table summarizes the key physicochemical properties of the starting material. Data for the final product are predicted or based on analogous compounds due to limited availability in the literature.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |

| Ethyl 3-(3-bromophenyl)-3-oxopropanoate | 21575-91-7 | C₁₁H₁₁BrO₃ | 271.11 | Liquid | 255-256 |

| This compound | Not Available | C₉H₆BrNO₂ | 240.05 | Solid (Predicted) | N/A |

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 3-aryl-1,2-oxazol-5-ols from β-ketoesters.[1][2][3]

Materials:

-

Ethyl 3-(3-bromophenyl)-3-oxopropanoate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Sodium Acetate (NaOAc)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add a solution of hydroxylamine hydrochloride (1.2 eq) and a base like sodium hydroxide (1.2 eq) or sodium acetate (1.5 eq) in a minimal amount of water.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the volume of the solvent under reduced pressure.

-

Acidification: Dilute the residue with water and acidify to a pH of approximately 2-3 using a 1M HCl solution. This will precipitate the product.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: General experimental workflow for the synthesis of this compound.

Expected Characterization Data

The following table outlines the expected spectroscopic data for the final product, based on the known spectra of similar isoxazole derivatives.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Aromatic protons of the bromophenyl group (multiplets in the range of δ 7.2-8.0 ppm). A singlet for the C4-H of the isoxazole ring (around δ 5.5-6.5 ppm). A broad singlet for the hydroxyl proton (variable, may exchange with D₂O). |

| ¹³C NMR | Resonances for the bromophenyl carbons (δ 120-135 ppm, including the carbon bearing the bromine). Resonances for the isoxazole ring carbons (e.g., C3, C4, C5, typically in the range of δ 90-170 ppm). |

| IR (cm⁻¹) | Broad O-H stretch (~3400-3200 cm⁻¹), C=O stretch (if in keto tautomeric form, ~1700 cm⁻¹), C=N stretch (~1600 cm⁻¹), aromatic C=C stretches (~1580, 1470 cm⁻¹), C-Br stretch (~700-600 cm⁻¹). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ corresponding to the mass of C₉H₆BrNO₂ (m/z ≈ 239/241 due to bromine isotopes). |

Safety Considerations

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

3-bromophenyl derivatives and organic solvents should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

This guide provides a robust framework for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired scale.

References

In-depth Technical Guide: 3-(3-Bromophenyl)-1,2-oxazol-5-ol (CAS 1188158-52-2) - A Compound Awaiting Characterization

Researchers, scientists, and drug development professionals are constantly seeking novel molecular entities with the potential for therapeutic applications. While the chemical structure of 3-(3-Bromophenyl)-1,2-oxazol-5-ol is defined by its CAS number 1188158-52-2, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific data for this particular compound. This guide summarizes the currently available information on closely related analogs and outlines the necessary experimental work required to build a technical profile for this molecule.

Physicochemical Properties: An Estimation Based on Analogs

Direct experimental data for this compound is not available. However, we can infer some of its properties based on data for a structurally similar isomer, 5-(3-Bromophenyl)isoxazol-3-ol (CAS 889118-07-4). It is crucial to note that these are predicted values and require experimental verification.

| Property | Predicted Value for 5-(3-Bromophenyl)isoxazol-3-ol |

| Molecular Weight | 240.05 g/mol [1] |

| Molecular Formula | C₉H₆BrNO₂[1] |

| XLogP3 | 1.8[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 1[1] |

Synthesis and Experimental Protocols: A Proposed Approach

While a specific synthetic protocol for this compound is not documented, a general approach for the synthesis of related 3-aryl-1,2-oxazol-5-ols can be proposed based on established isoxazole synthesis methodologies. A potential synthetic route is outlined below.

Figure 1. A proposed synthetic workflow for this compound.

Proposed Experimental Protocol:

-

Condensation: 3-Bromoacetophenone would be reacted with diethyl oxalate in the presence of a base, such as sodium ethoxide, to form an intermediate chalcone.

-

Cyclization: The resulting intermediate would then be treated with hydroxylamine hydrochloride. This step facilitates the cyclization and formation of the 1,2-oxazole ring.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Characterization of the synthesized compound would be essential and would involve techniques like ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure.

Biological Activity and Signaling Pathways: An Area for Future Investigation

Currently, there is no published data on the biological activity or the mechanism of action of this compound. However, the isoxazole and 1,2,4-triazole cores, found in related bromophenyl-substituted compounds, are known to exhibit a range of biological activities, including anticancer properties. For instance, some 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown anticancer activity, with molecular docking studies suggesting potential inhibition of tubulin.[2]

Future research on this compound would need to involve a comprehensive screening program to determine its biological effects. A potential workflow for such an investigation is depicted below.

Figure 2. A logical workflow for the biological evaluation of this compound.

Conclusion and Future Directions

While the specific compound this compound (CAS 1188158-52-2) remains uncharacterized in the public domain, its structural similarity to other biologically active heterocyclic compounds suggests that it may hold therapeutic potential. The immediate next steps for researchers interested in this molecule would be to:

-

Develop and optimize a robust synthetic route.

-

Perform comprehensive physicochemical characterization.

-

Initiate a broad-based biological screening campaign to identify any potential therapeutic activities.

The data generated from these foundational studies will be critical in determining whether this compound warrants further investigation as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to 3-(3-Bromophenyl)-1,2-oxazol-5-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Bromophenyl)-1,2-oxazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. The guide covers its chemical identity, including its tautomeric nature, detailed physicochemical properties, a robust experimental protocol for its synthesis, and an exploration of its potential as a modulator of key signaling pathways relevant to drug development. Particular focus is given to its potential role as an inhibitor of the p38 MAP kinase pathway, a critical mediator of inflammatory responses. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Identity and Tautomerism

The compound with the systematic name this compound is subject to keto-enol tautomerism, a fundamental concept in organic chemistry where a chemical equilibrium exists between a ketone or aldehyde and its corresponding enol form. In the case of this particular isoxazole, the equilibrium lies between the hydroxyl (-ol) tautomer, This compound , and the ketone (-one) tautomer. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature preferentially names the latter tautomer as 5-(3-bromophenyl)-1,2-oxazol-3-one [1]. This tautomerism is a critical consideration for its chemical reactivity, biological activity, and analytical characterization.

-

Common Name: 3-(3-Bromophenyl)-5-hydroxyisoxazole

-

IUPAC Name (Keto Tautomer): 5-(3-bromophenyl)-1,2-oxazol-3-one[1]

-

Synonyms: 5-(3-Bromophenyl)isoxazol-3-ol[1]

The equilibrium between these two forms can be influenced by factors such as the solvent, pH, and temperature. For the remainder of this guide, we will refer to the compound by its hydroxyl-containing name, this compound, while acknowledging the existence and significance of its keto tautomer.

Physicochemical and Predicted Properties

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound (Computed) | 5-(3-bromophenyl)-3-phenylisoxazole (Experimental Analog) |

| Molecular Formula | C₉H₆BrNO₂ | C₁₅H₁₀BrNO |

| Molecular Weight | 240.05 g/mol [1] | 300.15 g/mol |

| Melting Point | Not Available | 178-180 °C |

| Boiling Point | 402.3 ± 35.0 °C (Predicted)[2] | Not Available |

| pKa | 5.49 ± 0.23 (Predicted)[2] | Not Available |

| LogP | 2.1 (Predicted)[1] | 4.4 (Predicted) |

| Density | 1.651 ± 0.06 g/cm³ (Predicted)[2] | Not Available |

Experimental Protocol: Synthesis of Substituted Isoxazoles

The following is a detailed, two-step experimental protocol for the synthesis of 3,5-disubstituted isoxazoles, adapted from a general method for the synthesis of 3-(4'-Bromophenyl)-5-(aryl substituted) isoxazoles[3]. This method can be reasonably expected to be applicable for the synthesis of this compound by selecting the appropriate starting materials.

Step I: Synthesis of the Chalcone Precursor

The initial step involves a Claisen-Schmidt condensation to form the α,β-unsaturated ketone, commonly known as a chalcone.

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-bromoacetophenone in ethanol.

-

Addition of Aldehyde: To this solution, add 1 equivalent of an appropriate aldehyde. For the synthesis of the title compound, a protected form of a glyoxylate derivative would be a suitable choice.

-

Base Addition: Cool the mixture in an ice bath to below 10 °C. Slowly add a 30% aqueous solution of sodium hydroxide (NaOH) dropwise with continuous stirring.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, acidify the reaction mixture with dilute hydrochloric acid (HCl) and pour it over crushed ice.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and recrystallized from a suitable solvent such as ethanol to yield the pure chalcone.

Step II: Cyclization to the Isoxazole Ring

The second step involves the cyclization of the chalcone with hydroxylamine to form the isoxazole ring.

-

Preparation of Reagent: In a separate flask, dissolve 1.1 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol. To this, add a solution of 1.1 equivalents of anhydrous sodium acetate in a minimal amount of hot glacial acetic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of the chalcone synthesized in Step I in ethanol.

-

Cyclization Reaction: Add the freshly prepared hydroxylamine/sodium acetate solution to the chalcone solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 3-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Pour the concentrated residue over crushed ice and neutralize it with a solution of NaOH.

-

Isolation and Purification: The solid product that precipitates out is collected by filtration, washed with water, and recrystallized from an appropriate solvent to afford the pure this compound.

Potential Therapeutic Relevance and Signaling Pathway Modulation

Derivatives of isoxazole are recognized for their wide range of biological activities, including potential applications as anticancer and antimicrobial agents[3]. A significant body of research has highlighted the role of substituted isoxazoles as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of treatments for inflammatory diseases.

The p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade. It is typically initiated by cellular stress or inflammatory signals, leading to the activation of a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1. The activated MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), predominantly MKK3 and MKK6 in this pathway. Finally, MKK3/6 phosphorylates and activates p38 MAPK. Activated p38 then goes on to phosphorylate a variety of downstream substrates, including other kinases (like MAPKAPK2) and transcription factors (such as ATF2), ultimately leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.

Mechanism of Inhibition by Isoxazole Derivatives

Small molecule inhibitors, including those with an isoxazole scaffold, can effectively block the p38 MAPK pathway. These inhibitors typically function as ATP-competitive inhibitors, binding to the active site of the p38 kinase and preventing the phosphorylation of its downstream targets. By doing so, they can suppress the production of inflammatory mediators, which is a desirable therapeutic outcome in a range of autoimmune and inflammatory disorders.

Visualization of the p38 MAPK Signaling Pathway and Inhibition

The following diagram, generated using the DOT language for Graphviz, illustrates the p38 MAPK signaling cascade and the point of inhibition by isoxazole-based compounds.

p38 MAPK signaling pathway and point of inhibition.

Conclusion

This compound, and its tautomer 5-(3-bromophenyl)-1,2-oxazol-3-one, represent a class of heterocyclic compounds with significant potential in drug discovery. While experimental data for this specific molecule is limited, the established synthetic routes and the known biological activities of related isoxazole derivatives, particularly as inhibitors of the p38 MAPK signaling pathway, provide a strong rationale for its further investigation. The information compiled in this technical guide serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds. Future work should focus on obtaining experimental data for this molecule to validate the predicted properties and to further explore its biological activity profile.

References

Technical Guide: Spectral Data and Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromophenyl)-1,2-oxazol-5-ol, a member of the isoxazole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities. The presence of a bromophenyl substituent offers a potential site for further chemical modification, making this compound a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a detailed, plausible experimental protocol for the synthesis of this compound and a comprehensive summary of its predicted spectral data (NMR, IR, and MS) to aid in its characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions were generated using widely accepted computational algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | OH |

| ~8.05 | Triplet | 1H | Ar-H |

| ~7.80 | Multiplet | 1H | Ar-H |

| ~7.70 | Multiplet | 1H | Ar-H |

| ~7.45 | Triplet | 1H | Ar-H |

| ~5.90 | Singlet | 1H | CH (oxazole) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C=O (keto tautomer) |

| ~160.0 | C=N |

| ~135.0 | Ar-C |

| ~131.5 | Ar-CH |

| ~131.0 | Ar-C (C-Br) |

| ~129.0 | Ar-CH |

| ~125.0 | Ar-CH |

| ~122.0 | Ar-CH |

| ~90.0 | CH (oxazole) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3300 | Broad | O-H stretch |

| ~3050 - 3100 | Medium | Ar C-H stretch |

| ~1720 - 1740 | Strong | C=O stretch (keto tautomer) |

| ~1600 - 1620 | Medium | C=N stretch |

| ~1550 - 1580 | Medium | C=C stretch (aromatic) |

| ~1000 - 1100 | Strong | C-O stretch |

| ~700 - 800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 241/243 | 100/98 | [M]⁺ (isotopic pattern for Br) |

| 213/215 | Moderate | [M - CO]⁺ |

| 185/187 | Moderate | [M - CO - N]⁺ |

| 156 | High | [C₇H₄Br]⁺ |

| 102 | Moderate | [C₇H₄O]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Experimental Protocols

The following is a detailed methodology for the synthesis and characterization of this compound based on established literature procedures for analogous compounds.

Synthesis of this compound

This synthesis is a one-pot, three-component reaction involving 3-bromobenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.

Materials:

-

3-Bromobenzaldehyde

-

Ethyl acetoacetate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 eq.) and sodium acetate (1.1 eq.) in a mixture of ethanol and water (3:1).

-

To this solution, add ethyl acetoacetate (1.0 eq.) and stir the mixture at room temperature for 15 minutes.

-

Add 3-bromobenzaldehyde (1.0 eq.) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidify the mixture with 1 M hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak, integration values, and coupling constants (J) in Hertz (Hz).

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

-

Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Obtain the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Visualizations

Experimental Workflow

Caption: Synthetic and analytical workflow for this compound.

Logical Flow of Spectral Analysis

Caption: Logical flow for the structural elucidation using spectral data.

An In-depth Technical Guide to the Synthesis of Isoxazol-5-ols and their Tautomers, Isoxazol-5(4H)-ones

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. Specifically, the isoxazol-5-ol core and its more stable tautomeric form, isoxazol-5(4H)-one, are key building blocks in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing 3,4-disubstituted isoxazol-5(4H)-ones, focusing on the prevalent one-pot, three-component reactions. Detailed experimental protocols, comparative quantitative data, and mechanistic diagrams are presented to facilitate practical application in a research and development setting.

Core Synthetic Strategy: One-Pot Three-Component Condensation

The most widely employed and efficient method for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones is a one-pot, three-component reaction. This approach involves the condensation of an aldehyde, a β-keto ester, and hydroxylamine hydrochloride.[1][2][3][4][5][6] The operational simplicity, high atom economy, and the ability to generate diverse molecular libraries make this a preferred synthetic route.[4]

The general scheme for this reaction is as follows:

Caption: General scheme for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones.

This reaction can be promoted by a variety of catalysts, often under environmentally friendly or "green" conditions, such as using water as a solvent or employing deep eutectic solvents.[2][3][7]

Reaction Mechanism

The proposed mechanism for the acid-catalyzed three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones proceeds through several key steps. Initially, hydroxylamine reacts with the β-keto ester to form an oxime intermediate. This intermediate then undergoes cyclization to yield a 3-substituted isoxazol-5(4H)-one. The final step involves a Knoevenagel condensation between the cyclized intermediate and the aldehyde to furnish the final product.[1][5]

Caption: Proposed mechanism for the formation of 3,4-disubstituted isoxazol-5(4H)-ones.

Quantitative Data Summary

The efficiency of the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones is highly dependent on the choice of catalyst, solvent, and reaction temperature. Below is a summary of quantitative data from various reported methods for the synthesis of a model compound, 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one.

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Propylamine-functionalized cellulose | Water | Room Temperature | 30 | 88 | [1] |

| Gluconic acid aqueous solution | GAAS (50 wt%) | 70 | 45 | 92 | [2] |

| Choline chloride/Glycerol (DES) | Water | 60 | 30 | 95 | [3] |

| Glycine | Water | Room Temperature | 25 | 96 | [5] |

| Citrazinic acid | Water | 85 | 10 | 98 | [8] |

| WEOFPA/Glycerol | - | 60 | 45 | 90 | [9] |

| Sodium tetraborate | Water | Room Temperature | 10 | 96 | [6] |

DES: Deep Eutectic Solvent; WEOFPA: Waste Extract of Fruit Peel Ash

Detailed Experimental Protocols

Below are detailed experimental protocols for key synthetic methods cited in the literature.

Method 1: Synthesis using Propylamine-functionalized Cellulose in Water[1]

-

Materials: β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), aldehyde (1 mmol), propylamine-functionalized cellulose (14 mg), water (10 mL).

-

Procedure:

-

A mixture of the β-keto ester, hydroxylamine hydrochloride, aldehyde, and propylamine-functionalized cellulose is prepared in water.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solid product is isolated by filtration, washed with water, and dried. Purification is often achieved without the need for column chromatography.

-

Method 2: Synthesis using Gluconic Acid Aqueous Solution[2]

-

Materials: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), gluconic acid aqueous solution (50 wt%, 5 mL).

-

Procedure:

-

A mixture of the aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride is stirred in the gluconic acid aqueous solution.

-

The reaction mixture is heated to 70 °C.

-

Reaction progress is monitored by TLC.

-

After completion (typically within 45 minutes), the reaction mixture is cooled to room temperature.

-

The product is extracted with ethyl acetate.

-

The organic layer is concentrated under reduced pressure to obtain the crude product, which is then purified by crystallization from ethanol.

-

Method 3: Synthesis in a Deep Eutectic Solvent (Choline Chloride/Glycerol)[3]

-

Materials: Aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), Choline chloride/Glycerol (0.1 mL), water (0.1 mL). For solid aldehydes, 10 drops of ethanol are added.

-

Procedure:

-

The aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride are mixed in a test tube.

-

The deep eutectic solvent and water are added to the mixture.

-

The reaction mixture is stirred and heated at 60 °C in an oil bath.

-

The reaction is monitored by TLC.

-

Upon completion, 5 mL of water is added to the reaction mixture.

-

The resulting solid product is collected by filtration.

-

Method 4: Glycine-Catalyzed Synthesis in Water[5]

-

Materials: Aromatic aldehyde (1 mmol), β-oxoester (1 mmol), hydroxylamine hydrochloride (1 mmol), glycine (0.1 mmol), water (5 mL).

-

Procedure:

-

A mixture of the aldehyde, β-oxoester, hydroxylamine hydrochloride, and glycine is prepared in water.

-

The reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC).

-

After the reaction is complete, the solid product is collected by filtration, washed with water, and dried.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the one-pot, three-component synthesis of isoxazol-5(4H)-ones.

Caption: A generalized experimental workflow for the synthesis and purification of isoxazol-5(4H)-ones.

Tautomerism: Isoxazol-5-ol vs. Isoxazol-5(4H)-one

It is crucial for researchers to recognize that isoxazol-5-ols exist in tautomeric equilibrium with isoxazol-5(4H)-ones. The isoxazol-5(4H)-one form is generally the more stable and predominantly isolated tautomer in the solid state and in solution. The synthetic methods described in this guide lead to the formation of this more stable tautomer. The isoxazol-5-ol form may be present in solution, and its population can be influenced by the solvent and substitution pattern on the ring.

This guide provides a foundational understanding of the prevalent synthetic routes to the isoxazol-5-one core, equipping researchers with the necessary information to synthesize these valuable heterocyclic compounds for applications in drug discovery and development. The emphasis on green and efficient multicomponent reactions reflects the current trends in sustainable organic synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. acgpubs.org [acgpubs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. oiccpress.com [oiccpress.com]

- 5. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 3-(3-Bromophenyl)-1,2-oxazol-5-ol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known physical and chemical properties of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Due to the limited availability of experimental data for this specific compound, this guide combines computed data with information on closely related analogues to offer a predictive profile. It also outlines a plausible synthetic route based on established isoxazole synthesis methodologies.

Chemical Identity and Tautomerism

This compound is a heterocyclic compound featuring a bromophenyl substituent on an isoxazolone core. It is important to note that this compound exists in tautomeric equilibrium with 5-(3-bromophenyl)isoxazol-3-ol. This equilibrium is a characteristic feature of 5-hydroxyisoxazoles and can influence the compound's reactivity and biological activity. The IUPAC name for the more stable tautomer is 5-(3-bromophenyl)-1,2-oxazol-3-one.[1] For the purpose of this guide, we will refer to the compound as this compound, while acknowledging its tautomeric nature.

Caption: Tautomeric equilibrium of this compound.

Physical and Chemical Properties

Calculated Physical Properties

| Property | Value | Source |

| Molecular Weight | 240.05 g/mol | PubChem[1] |

| Exact Mass | 238.95819 Da | PubChem[1] |

| Monoisotopic Mass | 238.95819 Da | PubChem[1] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 252 | PubChem[1] |

Calculated Chemical Properties

| Property | Value | Source |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Proposed Synthesis Protocol

While a specific, validated synthesis protocol for this compound is not published, a plausible route can be devised based on the well-established synthesis of isoxazole derivatives from chalcones. The following is a hypothetical, multi-step protocol.

Caption: Proposed synthesis workflow for this compound.

Step 1: Synthesis of 1-(3-Bromophenyl)-3-aryl-prop-2-en-1-one (Chalcone)

This step involves a Claisen-Schmidt condensation between 3-bromoacetophenone and an appropriate aromatic aldehyde.

Materials:

-

3-Bromoacetophenone (1.0 eq)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), dilute

Procedure:

-

Dissolve 3-bromoacetophenone and the aromatic aldehyde in ethanol in a flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of NaOH dropwise to the stirred mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with dilute HCl and pour it over crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Step 2: Synthesis of 3-(3-Bromophenyl)-5-aryl-isoxazole

This step involves the cyclization of the chalcone with hydroxylamine hydrochloride.

Materials:

-

1-(3-Bromophenyl)-3-aryl-prop-2-en-1-one (from Step 1) (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Anhydrous sodium acetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Dissolve the chalcone in ethanol in a round-bottom flask.

-

In a separate beaker, dissolve hydroxylamine hydrochloride and anhydrous sodium acetate in a minimal amount of hot glacial acetic acid.

-

Add the hydroxylamine solution to the chalcone solution.

-

Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Pour the concentrated residue onto crushed ice and neutralize with a solution of NaOH.

-

Collect the precipitated solid by filtration, wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.

Spectral Data (Predicted)

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been published. For researchers synthesizing this compound, the following are expected characteristic signals based on its structure:

-

¹H NMR: Aromatic protons of the bromophenyl group would appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The proton on the isoxazole ring would likely appear as a singlet. The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: Signals corresponding to the carbons of the bromophenyl ring and the isoxazole ring would be observed. The carbon bearing the bromine atom would be in the range of δ 120-125 ppm. The carbonyl carbon of the isoxazolone tautomer would be significantly downfield.

-

IR Spectroscopy: A broad O-H stretching band would be expected for the hydroxyl group. A C=O stretching frequency would be prominent for the isoxazolone tautomer. C=N and C=C stretching vibrations of the aromatic and heterocyclic rings would also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (240.05 g/mol ), with a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in approximately a 1:1 ratio).

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the involvement of this compound in any specific signaling pathways or demonstrating any particular biological activity. The isoxazole scaffold is present in numerous biologically active compounds, suggesting that this molecule could be a candidate for screening in various drug discovery programs.

Conclusion

This compound is a compound with limited available experimental data. This guide provides a summary of its computed properties and a plausible synthetic route to aid researchers interested in its synthesis and further investigation. The tautomeric nature of the 5-hydroxyisoxazole core is a key chemical feature that should be considered in any future studies. Further experimental work is required to fully characterize its physical, chemical, and biological properties.

References

Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the burgeoning chemical space of isoxazol-5-ol analogs, a promising scaffold in modern drug discovery. Isoxazol-5-ols, and their tautomeric isoxazol-5(4H)-one counterparts, have garnered significant attention due to their diverse and potent biological activities. This document provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and mechanisms of action, with a focus on their potential as therapeutic agents.

Introduction to the Isoxazol-5-ol Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, bestowing upon it unique electronic properties and the ability to participate in various non-covalent interactions. This makes the isoxazole scaffold a privileged structure in medicinal chemistry, featured in a number of approved drugs. The isoxazol-5-ol moiety, existing in equilibrium with its isoxazol-5(4H)-one tautomer, offers a particularly interesting platform for the development of novel therapeutics. The tautomeric nature of this core can influence receptor binding, pharmacokinetic properties, and metabolic stability, providing a rich field for chemical exploration.

The biological activities of isoxazol-5-ol analogs are vast, encompassing anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Their mechanisms of action are equally diverse, ranging from enzyme inhibition to the induction of apoptosis and other forms of programmed cell death.[3][4] This guide will explore these facets in detail, providing researchers with the foundational knowledge to navigate and exploit the chemical space of these versatile compounds.

Synthetic Strategies

The synthesis of isoxazol-5(4H)-ones, the keto tautomers of isoxazol-5-ols, is most commonly achieved through a one-pot, three-component reaction. This approach offers high atom economy and allows for the rapid generation of diverse analogs.

General Experimental Protocol: One-Pot Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones

This protocol outlines a general procedure for the synthesis of a common class of isoxazol-5(4H)-one analogs.

Materials:

-

Aromatic aldehyde (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

-

Hydroxylamine hydrochloride (1 mmol)

-

Catalyst (e.g., sodium acetate, piperidine, or a mild base)

-

Solvent (e.g., ethanol, water, or a mixture)

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), hydroxylamine hydrochloride (1 mmol), and the chosen catalyst in the selected solvent.

-

The reaction mixture is typically stirred at room temperature or heated under reflux, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried under vacuum to yield the crude product.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

Characterization: The synthesized compounds are characterized by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of isoxazol-5-ol analogs is highly dependent on the nature and position of substituents on the isoxazole core and its appended functionalities. The following tables summarize key quantitative SAR data from various studies.

Anticancer Activity

The anticancer potential of isoxazol-5-one derivatives has been extensively explored against various cancer cell lines.

| Compound ID | R1 (at C3) | R2 (at C4) | R3 (Aryl group at C5) | Cancer Cell Line | IC50 (µM) | Reference |

| Cambinol Analog 24 | Naphthyl | H | Phenyl | Namalwa (Burkitt's lymphoma) | 13 (SIRT2 inhibition) | [4] |

| TTI-4 | 3,4-dimethoxyphenyl | trifluoromethyl | thiophen-2-yl | MCF-7 (Breast) | 2.63 | [5] |

| Compound 2d | 4-fluorophenyl | H | 3,4,5-trimethoxyphenylcarboxamide | Hep3B (Liver) | ~23 µg/mL | [6] |

| Compound 2e | 4-fluorophenyl | H | 2,4-dichlorophenylcarboxamide | Hep3B (Liver) | ~23 µg/mL | [7][6] |

| Compound 9 | - | - | Indole C-glycoside derivative | MDA-MB-231 (Breast) | 30.6 | |

| Compound 25 | - | - | Indole C-glycoside derivative | MDA-MB-231 (Breast) | 35.5 | [8] |

| Compound 34 | - | - | Indole C-glycoside derivative | MDA-MB-231 (Breast) | 22.3 | [8] |

| MYM4 | - | - | Carboxamide derivative | HeLa (Cervical) | 1.57 | [9] |

| MYM4 | - | - | Carboxamide derivative | Hep3B (Liver) | 4.84 | [9] |

| MYM4 | - | - | Carboxamide derivative | CaCo-2 (Colorectal) | 10.22 | [9] |

Enzyme Inhibitory Activity

Isoxazol-5-ol analogs have shown inhibitory activity against various enzymes implicated in disease.

| Compound ID | Target Enzyme | R1 (at C3) | R2 (at C4) | R3 (Aryl group at C5) | IC50 | Reference |

| Cambinol Analog 17 | SIRT1 | Naphthyl | H | Phenyl | 26 µM | [4] |

| Cambinol Analog 24 | SIRT2 | Naphthyl | H | Phenyl | 13 µM | [4] |

| Cambinol Analog 8 | SIRT3 | Naphthyl | H | Phenyl | 6 µM | [4] |

| MYM1 | COX-1 | - | - | Carboxamide derivative | 4.1 nM | [9] |

| MYM4 | COX-2 | - | - | Carboxamide derivative | 0.24 µM | [9] |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which isoxazol-5-ol analogs exert their biological effects is crucial for rational drug design. Several studies have begun to elucidate these pathways.

Induction of Apoptosis and Paraptosis-like Cell Death

Certain isoxazole derivatives have been shown to induce programmed cell death in cancer cells. For instance, an isoxazole derivative of usnic acid has been reported to induce a form of cell death with features of both apoptosis and paraptosis in breast cancer cells.[10] This process is initiated by endoplasmic reticulum (ER) stress, triggered by the release of calcium ions.

Other isoxazole derivatives have been shown to induce apoptosis through the activation of caspases and modulation of the NF-κB signaling pathway.[11]

Experimental Workflow for Drug Discovery

The exploration of the chemical space of isoxazol-5-ol analogs in a drug discovery context typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Tautomerism: Isoxazol-5-ol vs. Isoxazol-5(4H)-one

The tautomeric equilibrium between the isoxazol-5-ol (enol) and isoxazol-5(4H)-one (keto) forms is a critical consideration in the study of these analogs. The relative stability of each tautomer can be influenced by the solvent, pH, and the nature of the substituents. This equilibrium can have a profound impact on the biological activity, as the different tautomers will present distinct pharmacophoric features to a biological target. For example, the enol form presents a hydroxyl group that can act as a hydrogen bond donor, while the keto form has a carbonyl group that is a hydrogen bond acceptor. Computational studies have shown that the energy difference between tautomers can be influenced by the polarity of the medium.[12]

References

- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry and organic synthesis.[1][2][3] Its unique electronic properties and diverse reactivity patterns make it a "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[1][4][5] This guide provides an in-depth exploration of the fundamental reactivity of the isoxazole system, offering a technical resource for professionals leveraging this versatile heterocycle in their research.

Electronic Structure and Aromaticity

The isoxazole ring is an electron-rich aromatic system.[6][7] The presence of two highly electronegative heteroatoms, oxygen and nitrogen, significantly influences its electronic distribution and subsequent reactivity. The oxygen atom acts as a π-electron donor, while the pyridine-like nitrogen atom is electron-withdrawing.[7] This push-pull electronic nature, combined with the inherent weakness of the N-O bond, dictates the ring's susceptibility to various transformations, including electrophilic substitution, nucleophilic attack, and characteristic ring-opening reactions.[2][6][8]

Key Reactivity Patterns

The reactivity of the isoxazole ring can be broadly categorized into reactions that maintain the ring's integrity and those that proceed via its cleavage.

Electrophilic Aromatic Substitution

Electrophilic attack on the isoxazole ring preferentially occurs at the C4 position. This regioselectivity is attributed to the electronic stabilization of the intermediate sigma complex.[9] Common electrophilic substitution reactions include halogenation, nitration, and chloromethylation.[8]

// Nodes isoxazole [label="Isoxazole Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; electrophile [label="Electrophile (E⁺)\ne.g., ICl, Br₂, HNO₃", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Sigma Complex\n(C4-attack favored)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="4-Substituted Isoxazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges isoxazole -> intermediate [label=" Attack at C4", color="#4285F4"]; electrophile -> intermediate [color="#4285F4"]; intermediate -> product [label=" Deprotonation", color="#EA4335"]; } } Caption: Regioselectivity of electrophilic substitution on the isoxazole ring.

Nucleophilic Substitution

While the unsubstituted isoxazole ring is generally resistant to nucleophilic attack, the presence of strong electron-withdrawing groups, such as a nitro group, can activate the ring for SNAr reactions. For instance, 5-nitroisoxazoles readily undergo nucleophilic substitution of the nitro group with various nucleophiles, providing a powerful method for functionalization.[10]

Ring-Opening Reactions

A defining characteristic of the isoxazole scaffold is its propensity to undergo ring-opening reactions under various conditions, generating valuable synthetic intermediates.[11] This reactivity stems from the labile N-O bond.

-

Reductive Cleavage: Catalytic hydrogenation is a classic method to cleave the N-O bond, yielding β-amino enones.[8] This transformation is pivotal in synthesis, as the isoxazole ring effectively serves as a masked 1,3-dicarbonyl equivalent.

-

Base-Mediated Opening: 3-unsubstituted isoxazoles can be opened by bases, which deprotonate the C3 proton, initiating ring cleavage. This mechanism is relevant in the metabolic activation of drugs like Leflunomide.[12]

-

Photochemical Rearrangement: Under UV irradiation, the weak N-O bond can break, leading to a rearrangement into an oxazole through an azirine intermediate.[6]

-

Electrophile-Induced Opening: Treatment of isoxazoles with electrophilic fluorinating agents like Selectfluor® can induce a ring-opening fluorination, producing tertiary fluorinated carbonyl compounds.[13]

// Nodes isoxazole [label="Substituted Isoxazole", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive [label="Reductive Conditions\n(e.g., H₂, Pd/C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base-Mediated\n(e.g., OH⁻, RO⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; photo [label="Photochemical\n(UV light)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; enone [label="β-Amino Enone", fillcolor="#34A853", fontcolor="#FFFFFF"]; cyano_ketone [label="α-Cyano Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"]; oxazole [label="Oxazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges isoxazole -> reductive [dir=none, color="#5F6368"]; isoxazole -> base [dir=none, color="#5F6368"]; isoxazole -> photo [dir=none, color="#5F6368"]; reductive -> enone [label=" N-O Cleavage", color="#4285F4"]; base -> cyano_ketone [label=" C3-Deprotonation\n& Ring Scission", color="#EA4335"]; photo -> oxazole [label=" N-O Cleavage\n& Rearrangement", color="#FBBC05"]; } } Caption: Major pathways for isoxazole ring-opening reactions.

Cycloaddition Reactions

The most prevalent method for synthesizing the isoxazole ring is the [3+2] cycloaddition (a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or alkene.[14][15][16][17] This reaction is highly efficient and allows for significant variation in substituents. While isoxazoles are often the products of cycloadditions, they can also participate as reactants. For instance, isoxazoles can undergo inverse electron-demand hetero-Diels-Alder reactions with enamines to form substituted pyridines.[18]

Applications in Drug Discovery and Development

The reactivity of the isoxazole ring is harnessed in drug development in two primary ways:

-

As a Stable Scaffold: The aromatic isoxazole core is a bioisostere for other aromatic systems and can form key hydrogen bonding and π-stacking interactions with biological targets.[7][19] Its metabolic stability (unless specifically designed for cleavage) and synthetic tractability make it an ideal core for building libraries of potential drug candidates.[1][20]

-

As a Reactive Intermediate: The ring-opening capabilities of isoxazoles are exploited to synthesize more complex acyclic or other heterocyclic structures that would be difficult to access directly.[8][11] This makes the isoxazole a valuable synthetic tool for late-stage functionalization and scaffold hopping.

Quantitative Data Summary

The following tables summarize yields for key isoxazole reactions, providing a comparative overview for synthetic planning.

Table 1: Electrophilic Cyclization for Isoxazole Synthesis [21]

| Entry | Substrate (2-alkyn-1-one O-methyl oxime) | Electrophile (equiv.) | Time (h) | Product | Yield (%) |

| 1 | Phenyl-C≡C-C(Ph)=NOMe | ICl (1.2) | 0.5 | 3,5-diphenyl-4-iodoisoxazole | 98 |

| 2 | Phenyl-C≡C-C(Ph)=NOMe | I₂ (2.0) | 2.0 | 3,5-diphenyl-4-iodoisoxazole | 95 |

| 3 | t-Bu-C≡C-C(Ph)=NOMe | ICl (1.2) | 0.5 | 3-phenyl-5-tert-butyl-4-iodoisoxazole | 96 |

| 4 | Thiophenyl-C≡C-C(Ph)=NOMe | ICl (1.2) | 1.0 | 3-phenyl-5-(thiophen-2-yl)-4-iodoisoxazole | 81 |

| 5 | Phenyl-C≡C-C(4-Me₂N-Ph)=NOMe | ICl (2.2) | 12.0 | 3-phenyl-5-(4-dimethylaminophenyl)-4-iodoisoxazole | 93 |

All reactions were carried out in CH₂Cl₂ at room temperature.[21]

Table 2: [3+2] Cycloaddition for Isoxazolylsilanol Synthesis [16]

| Entry | Alkyne | Nitrile Oxide Precursor | Regioisomeric Ratio | Product (Silanol) | Yield (%) |

| 1 | Me₃Si-C≡C-SiMe₂OH | Ph-C(Cl)=NOH | 3.3 : 1 | 4-(dimethyl(hydroxy)silyl)-3-phenylisoxazole | 36 |

| 2 | Ph-C≡C-SiMe₂OH | Ph-C(Cl)=NOH | 4.6 : 1 | 5-(dimethyl(hydroxy)silyl)-3,4-diphenylisoxazole | 52 |

| 3 | Ph-C≡C-SiMe₂OH | Et-C(Cl)=NOH | 1.8 : 1 | 5-(dimethyl(hydroxy)silyl)-3-ethyl-4-phenylisoxazole | 33 |

Reactions involved in situ generation of nitrile oxide with KHCO₃.[16]

Experimental Protocols

General Procedure for Electrophilic Cyclization of 2-Alkyn-1-one O-methyl Oximes[21]

-

Materials: 2-alkyn-1-one O-methyl oxime (0.25 mmol), Dichloromethane (CH₂Cl₂, 2.5 mL), Iodine monochloride (ICl, 1.2 equivalents, 1.0 M solution in CH₂Cl₂).

-

Protocol:

-

To a solution of the 2-alkyn-1-one O-methyl oxime in dichloromethane, the solution of ICl is added dropwise at room temperature.

-

The reaction mixture is stirred and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 0.5 - 2 hours).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford the desired 4-iodoisoxazole.[21]

-

General Procedure for Synthesis of 5-Arylisoxazoles in Aqueous Media[22]

-

Materials: 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol), Hydroxylamine hydrochloride (1.2 mmol), Water (10 mL).

-

Protocol:

-

A mixture of the 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride is prepared in water in a reaction vessel.

-

The mixture is stirred at 50 °C for 2 hours.

-

After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

-

The precipitate that forms is collected by suction filtration.

-

The collected solid is washed with water and dried to yield the pure 5-arylisoxazole product, typically not requiring further purification.[22]

-

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Isoxazole - Wikipedia [en.wikipedia.org]

- 7. Isoxazole_Chemicalbook [chemicalbook.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. reddit.com [reddit.com]

- 10. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. nbinno.com [nbinno.com]

- 20. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles

Audience: Researchers, scientists, and drug development professionals.

Abstract

Molecular Profile of 5-(3-Bromophenyl)isoxazol-3-ol

While information for 3-(3-Bromophenyl)-1,2-oxazol-5-ol is not available, the following table summarizes the key molecular data for its isomer, 5-(3-Bromophenyl)isoxazol-3-ol.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₂ | PubChem[1] |

| Molecular Weight | 240.05 g/mol | PubChem[1] |

| IUPAC Name | 5-(3-bromophenyl)-1,2-oxazol-3-one | PubChem[1] |

| PubChem CID | 57438414 | PubChem[1] |

General Experimental Protocols for Isoxazole Synthesis

The synthesis of isoxazole derivatives can be achieved through various established chemical reactions. A common and effective method involves the [3 + 2]-cycloaddition of nitrile oxides with alkynes.[2] Another prevalent approach is the reaction of hydroxylamine with β-dicarbonyl compounds or their equivalents.

A general procedure for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a chalcone derivative with hydroxylamine hydrochloride. The reaction of p-Bromo acetophenone with an aromatic aldehyde in the presence of a base like sodium hydroxide can yield a chalcone, which is then cyclized with hydroxylamine hydrochloride in the presence of a base like anhydrous sodium acetate in a suitable solvent such as glacial acetic acid or ethanol.[3]

Furthermore, multicomponent reactions (MCRs) are gaining traction for the synthesis of isoxazol-5(4H)-ones. These reactions, for instance, can involve the condensation of hydroxylamine hydrochloride, a β-keto ester, and an aryl aldehyde in a suitable solvent, often facilitated by a catalyst.[4] Greener synthetic approaches utilize environmentally benign solvents like water and may employ catalysts such as amine-functionalized cellulose.[4]

Biological Activity and Therapeutic Potential of Isoxazoles

The isoxazole ring is a key structural motif in a wide array of biologically active compounds and approved pharmaceuticals.[5][6][7][8] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, making them a subject of significant interest in drug discovery.

Key reported biological activities include:

-

Anti-inflammatory: Certain isoxazole derivatives have shown potent anti-inflammatory effects.[8]

-

Anticancer: Various isoxazole-containing compounds have been investigated for their cytotoxic activity against different cancer cell lines.[8]

-

Antimicrobial: Isoxazole derivatives have exhibited activity against a range of bacteria and fungi.[6][8]

-

Enzyme Inhibition: Specific substituted isoxazoles have been identified as inhibitors of enzymes such as xanthine oxidase.[9]

The diverse biological profile of isoxazoles underscores their potential as scaffolds for the development of novel therapeutic agents. The nature and position of substituents on the isoxazole ring and any attached aryl groups play a crucial role in determining the specific biological activity.[6]

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of a novel substituted isoxazole compound.

Caption: Generalized workflow for isoxazole synthesis and evaluation.

References

- 1. 5-(3-Bromophenyl)isoxazol-3-ol | C9H6BrNO2 | CID 57438414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irphouse.com [irphouse.com]

- 4. mdpi.com [mdpi.com]

- 5. ijpca.org [ijpca.org]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Brominated Isoxazoles: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been a cornerstone in medicinal chemistry. Its versatile synthetic accessibility and ability to modulate biological activity have led to its incorporation into numerous approved drugs. Within this important class of compounds, the introduction of bromine atoms has been shown to significantly enhance therapeutic potential, leading to a surge of interest in the discovery and development of brominated isoxazoles. This technical guide provides an in-depth exploration of the history, synthesis, and biological evaluation of these halogenated heterocycles, offering a valuable resource for researchers in the field.

A Historical Perspective: From Serendipity to Rational Design

The journey of brominated isoxazoles is intrinsically linked to the broader history of isoxazole synthesis. While the isoxazole ring was first synthesized in the late 19th century, the systematic exploration of its halogenated derivatives began much later. Early encounters with brominated isoxazoles were often the result of broader investigations into the reactivity of the isoxazole ring. The electrophilic substitution of bromine at the C4 position was one of the first studied reactions, laying the groundwork for the preparation of 4-bromoisoxazoles.

The development of synthetic methodologies for 3-bromoisoxazoles, often through the use of brominated building blocks or subsequent halogenation, opened new avenues for medicinal chemistry. These compounds serve as versatile intermediates for the introduction of various functional groups at the 3-position, a critical location for tuning biological activity. Similarly, the synthesis of 5-bromoisoxazoles has been pursued to explore structure-activity relationships, particularly in the context of antibacterial and anti-inflammatory agents. While naturally occurring brominated isoxazoles are not widely reported, the prevalence of other halogenated natural products has inspired the synthesis of brominated isoxazole analogs of bioactive molecules.

Synthetic Strategies for Brominated Isoxazoles

The synthesis of brominated isoxazoles can be broadly categorized into two approaches: the use of brominated precursors in the initial ring formation or the post-synthetic bromination of a pre-formed isoxazole ring.

Key Experimental Protocols

1. Synthesis of 3-Bromo-5-phenylisoxazole:

This protocol describes a common method for the synthesis of a 3-bromoisoxazole derivative.

-

Reaction: The synthesis proceeds via the reaction of a β-ketoester with hydroxylamine to form the isoxazole ring, followed by bromination. A more direct route involves the use of a brominated precursor. A typical procedure involves the cycloaddition of a nitrile oxide with a bromo-alkene.

-

Materials: Styrene, Nitrosylsulfuric acid, Potassium bromide, Dichloromethane.

-

Procedure:

-

A solution of styrene in dichloromethane is cooled to 0°C.

-

A solution of nitrosylsulfuric acid and potassium bromide in a mixture of sulfuric acid and water is added dropwise to the styrene solution while maintaining the temperature at 0°C.

-

The reaction mixture is stirred at room temperature for several hours.

-

The mixture is then poured into ice water and extracted with dichloromethane.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-bromo-5-phenylisoxazole.

-

2. Synthesis of 4-Bromoisoxazoles via Electrophilic Bromination:

This protocol outlines the direct bromination of an isoxazole at the C4 position.

-

Reaction: Electrophilic substitution of bromine onto the isoxazole ring.

-

Materials: Isoxazole, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

To a solution of the isoxazole in acetonitrile, N-Bromosuccinimide is added in portions at room temperature.

-

The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to yield the 4-bromoisoxazole.

-

3. Synthesis of 5-Bromoisoxazole Derivatives:

This protocol describes a method for preparing 5-bromoisoxazoles, often involving a multi-step synthesis.

-

Reaction: A common route involves the construction of the isoxazole ring from a precursor already containing the bromine atom at the desired position. For instance, the reaction of a brominated chalcone with hydroxylamine hydrochloride.

-

Materials: Substituted acetophenone, substituted benzaldehyde containing a bromine atom, sodium hydroxide, ethanol, hydroxylamine hydrochloride, sodium acetate.

-

Procedure (Chalcone formation and subsequent cyclization):

-

An equimolar mixture of the substituted acetophenone and the brominated benzaldehyde is dissolved in ethanol.

-

An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature until the reaction is complete.

-

The precipitated chalcone is filtered, washed with water, and dried.

-

The synthesized brominated chalcone is then refluxed with hydroxylamine hydrochloride and a base like sodium acetate in ethanol to yield the 5-bromoisoxazole derivative.

-

The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

-

Biological Activities of Brominated Isoxazoles

The introduction of bromine into the isoxazole scaffold has been shown to impart a range of potent biological activities. The lipophilicity and electronic properties of bromine can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Anti-inflammatory Activity

Several studies have highlighted the potential of brominated isoxazoles as anti-inflammatory agents. The presence of bromine can enhance the inhibitory activity against key inflammatory targets.

| Compound Type | Assay | Result | Reference |

| Isoxazole Derivatives | Carrageenan-induced rat paw edema | Significant inhibition of edema | [1] |

| Substituted Isoxazoles | Inhibition of bovine albumin denaturation | Potent activity observed for some derivatives | [2] |

| Isoxazole Analogs | In vivo anti-inflammatory potential | % edema inhibition up to 76.71% | [3] |

Antibacterial Activity

Brominated isoxazoles have demonstrated promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains. The bromine atom is often crucial for their antibacterial efficacy.

| Compound Type | Bacterial Strain(s) | MIC Value | Reference |

| Isoxazole Derivatives | S. aureus, E. coli | 40-70 µg/mL | [4] |

| 5-(5-bromo-2-thienyl)isoxazole | E. coli, S. aureus, P. aeruginosa | Significant activity | [5] |

| Triazole-Isoxazole Hybrids | E. coli, P. aeruginosa | 15-30 mg/mL | [6] |

Visualizing Synthetic Pathways

The following diagram illustrates a generalized workflow for the synthesis of various brominated isoxazoles, highlighting the key starting materials and intermediate steps.

Future Directions

The field of brominated isoxazoles continues to evolve, driven by the need for novel therapeutic agents with improved efficacy and safety profiles. Future research will likely focus on several key areas:

-

Discovery of Novel Scaffolds: Exploration of new synthetic methodologies to access a wider diversity of brominated isoxazole structures.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by bioactive brominated isoxazoles.

-

Structure-Activity Relationship (SAR) Studies: Systematic investigations to optimize the position and number of bromine substituents to maximize biological activity and minimize off-target effects.

-

Exploration of New Therapeutic Areas: Investigating the potential of brominated isoxazoles in other disease areas, such as oncology, virology, and neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]